molecular formula C18H12F3N5O B214863 1-(4-methylphenyl)-5-{5-[3-(trifluoromethyl)phenyl]-4-isoxazolyl}-1H-tetraazole

1-(4-methylphenyl)-5-{5-[3-(trifluoromethyl)phenyl]-4-isoxazolyl}-1H-tetraazole

Numéro de catalogue B214863
Poids moléculaire: 371.3 g/mol
Clé InChI: PPJLFNPGYPBAHE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(4-methylphenyl)-5-{5-[3-(trifluoromethyl)phenyl]-4-isoxazolyl}-1H-tetraazole, also known as TAK-915, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications.

Mécanisme D'action

1-(4-methylphenyl)-5-{5-[3-(trifluoromethyl)phenyl]-4-isoxazolyl}-1H-tetraazole is a selective antagonist of the GABA-A α5 receptor subtype, which is predominantly expressed in the hippocampus and is involved in cognitive function and memory. By blocking the activity of the GABA-A α5 receptor, this compound enhances the activity of the hippocampus, leading to improved cognitive function and memory.
Biochemical and Physiological Effects:
Studies have shown that this compound can improve cognitive function and memory in animal models of Alzheimer's disease and enhance the efficacy of antipsychotic drugs in animal models of schizophrenia. This compound has also been shown to have anxiolytic and antidepressant effects in animal models.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 1-(4-methylphenyl)-5-{5-[3-(trifluoromethyl)phenyl]-4-isoxazolyl}-1H-tetraazole is its high selectivity for the GABA-A α5 receptor subtype, which reduces the risk of off-target effects. However, this compound has limited solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound.

Orientations Futures

For 1-(4-methylphenyl)-5-{5-[3-(trifluoromethyl)phenyl]-4-isoxazolyl}-1H-tetraazole research include investigating its potential therapeutic applications in other neurological and cognitive disorders, such as Parkinson's disease and traumatic brain injury. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound and to investigate its long-term safety and efficacy. Finally, the development of more soluble formulations of this compound could improve its in vivo administration.
In conclusion, this compound is a promising small molecule with potential therapeutic applications in the treatment of cognitive and neurological disorders. Its high selectivity for the GABA-A α5 receptor subtype makes it an attractive candidate for further research, and future studies will be needed to determine its optimal dosage, administration route, and long-term safety and efficacy.

Méthodes De Synthèse

The synthesis of 1-(4-methylphenyl)-5-{5-[3-(trifluoromethyl)phenyl]-4-isoxazolyl}-1H-tetraazole involves the reaction of 4-methylphenylhydrazine with 2-(3-(trifluoromethyl)phenyl)-4-isoxazolylacetonitrile, followed by the addition of sodium azide and copper sulfate. The resulting product is then purified by column chromatography to obtain this compound in high purity.

Applications De Recherche Scientifique

1-(4-methylphenyl)-5-{5-[3-(trifluoromethyl)phenyl]-4-isoxazolyl}-1H-tetraazole has been extensively studied for its potential therapeutic applications in the treatment of cognitive and neurological disorders, such as Alzheimer's disease and schizophrenia. Studies have shown that this compound can improve cognitive function and memory in animal models of Alzheimer's disease and enhance the efficacy of antipsychotic drugs in animal models of schizophrenia.

Propriétés

Formule moléculaire

C18H12F3N5O

Poids moléculaire

371.3 g/mol

Nom IUPAC

4-[1-(4-methylphenyl)tetrazol-5-yl]-5-[3-(trifluoromethyl)phenyl]-1,2-oxazole

InChI

InChI=1S/C18H12F3N5O/c1-11-5-7-14(8-6-11)26-17(23-24-25-26)15-10-22-27-16(15)12-3-2-4-13(9-12)18(19,20)21/h2-10H,1H3

Clé InChI

PPJLFNPGYPBAHE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)C3=C(ON=C3)C4=CC(=CC=C4)C(F)(F)F

SMILES canonique

CC1=CC=C(C=C1)N2C(=NN=N2)C3=C(ON=C3)C4=CC(=CC=C4)C(F)(F)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.